2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol is a chemical compound classified under the category of benzodioxane derivatives. This compound features a benzodioxane structure, which is notable for its potential biological activities and applications in medicinal chemistry. The compound's structure consists of a benzodioxane moiety attached to an ethanol group, making it a versatile building block for various organic syntheses and pharmaceutical applications.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed information regarding its synthesis and analytical properties . In terms of classification, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol falls within the broader category of organic compounds known for their diverse applications in medicinal chemistry and biological research.
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol can be approached through several synthetic pathways. One common method involves the reduction of corresponding benzodioxane derivatives. For example, the synthesis may start from 2,3-dihydrobenzo[1,4]dioxin, which can be prepared via Friedel-Crafts acylation or other methods involving electrophilic aromatic substitution .
A typical synthetic route might include:
The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the desired compound.
The molecular formula for 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol is . The compound features a benzodioxane ring system characterized by two ether linkages and a hydroxyl group attached to an ethyl chain.
Key structural data includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and stereochemistry.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol can participate in various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry for creating more complex molecules.
While specific mechanisms of action for 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol are not extensively documented in literature, compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation. For instance, benzodioxane derivatives have been studied for their potential as inhibitors of bacterial proteins like FtsZ .
The mechanism typically involves binding to active sites on target proteins or enzymes, thereby altering their function and leading to therapeutic effects.
The physical properties of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol include:
Chemical properties include:
Analytical methods such as NMR spectroscopy and infrared spectroscopy are commonly employed to characterize these properties.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol has several potential applications in scientific research:
The 1,4-benzodioxin scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a 1,4-dioxane ring. This architecture confers unique physicochemical properties, including enhanced metabolic stability, balanced lipophilicity for membrane permeability, and conformational flexibility that facilitates optimal binding to diverse biological targets [2] [10]. The oxygen atoms within the dioxane ring participate in hydrogen bonding, while the planar aromatic ring enables π-π stacking interactions with protein residues. This dual capability underpins the scaffold’s prevalence in drug design [5]. Crucially, substitution at the chiral carbon (C2 position) generates enantiomers with distinct pharmacological profiles—a feature exploited in developing stereoselective agents [2].
Table 1: Marketed Drugs Containing the 1,4-Benzodioxin Scaffold
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Doxazosin | Antihypertensive | α1-Adrenergic Receptor Antagonist |
Eliglustat | Gaucher’s Disease | Glucosylceramide Synthase Inhibitor |
Eltoprazine | Parkinson’s Disease (LID) | 5-HT1A Receptor Agonist |
Flesinoxan | Antidepressant (Discontinued) | 5-HT1A Receptor Agonist |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol (Chemical Formula: C₁₀H₁₂O₃; Molecular Weight: 180.20 g/mol) emerged as a synthetic intermediate during explorations of benzodioxan derivatives in the late 20th century [6]. Its structure features an ethanol side chain appended to the aromatic ring of the benzodioxin core, providing a synthetically flexible handle for further derivatization. The compound’s synthetic accessibility established its utility: classical routes involve O-alkylation of catechol derivatives with 2-bromoethanol, followed by acid-catalyzed cyclization [6]. Alternative approaches leverage Friedel-Crafts acylation or reductive amination of corresponding aldehydes [10].
Table 2: Key Physicochemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂O₃ | [6] |
Molecular Weight | 180.20 g/mol | [6] |
SMILES | OCCC1COc2ccccc2O1 | [6] |
Boiling Point | Not Specified (Solid at Room Temp.) | Technical Documentation |
Modern synthetic protocols emphasize efficiency and sustainability. For example, continuous-flow reactors improve yield and purity in large-scale production, while catalytic methods minimize waste [10]. The ethanol moiety enables straightforward transformation into critical functionalities:
The ethanol side chain in 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol serves as a versatile pharmacophore linker. Its two-carbon spacer optimally positions terminal functional groups for interaction with target binding sites, mirroring the ethylene linkers in clinically successful agents like doxazosin (an α1-adrenergic antagonist) [4] [10]. Structure-Activity Relationship (SAR) studies reveal that:
Table 3: Biological Activities Linked to Ethanol-Substituted Benzodioxin Derivatives
Derivative Structure | Biological Target | Observed Activity |
---|---|---|
Primary Ethanol | Preliminary Screening | Weak receptor binding |
Amine (e.g., -CH₂CH₂NHR) | 5-HT1A / α1-Adrenergic | Agonism/Antagonism (Ki = nM range) |
Ether (e.g., -CH₂CH₂OR) | Metabolic Enzymes | Prodrug activation |
Notably, piperazine derivatives incorporating this ethanol-benzodioxin core (e.g., eltoprazine) demonstrate potent 5-HT1A agonist activity, investigated for Parkinson’s disease-related dyskinesia and aggression disorders [9] [2]. Computational studies confirm that the ethanol linker adopts an extended conformation in receptor-bound states, positioning the benzodioxin deep within the transmembrane binding pocket [10]. This scaffold continues enabling rational design of CNS-active compounds with improved blood-brain barrier penetration due to calculated logP values typically between 1.5–2.5 [2] [10].